dichloro-methyl-[3-(1,1,2,2-tetrafluoroethoxy)propyl]silane
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Overview
Description
dichloro-methyl-[3-(1,1,2,2-tetrafluoroethoxy)propyl]silane is a chemical compound with the molecular formula C6H10Cl2F4OSi. It is primarily used in industrial and scientific research applications . This compound is known for its unique chemical structure, which includes a dichloromethyl group and a tetrafluoroethoxy group attached to a propylsilane backbone.
Preparation Methods
The synthesis of dichloro-methyl-[3-(1,1,2,2-tetrafluoroethoxy)propyl]silane involves several steps. One common method includes the reaction of dichloromethylsilane with 3-(1,1,2,2-tetrafluoroethoxy)propyl chloride under controlled conditions . The reaction typically requires a catalyst and is carried out in an inert atmosphere to prevent unwanted side reactions. Industrial production methods may involve large-scale reactors and continuous flow processes to ensure high yield and purity .
Chemical Reactions Analysis
dichloro-methyl-[3-(1,1,2,2-tetrafluoroethoxy)propyl]silane undergoes various chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the chlorine atoms are replaced by other nucleophiles.
Oxidation and Reduction: The compound can undergo oxidation to form silanols or reduction to form silanes.
Hydrolysis: In the presence of water, it can hydrolyze to form silanols and hydrochloric acid.
Common reagents used in these reactions include strong acids, bases, and oxidizing agents. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
dichloro-methyl-[3-(1,1,2,2-tetrafluoroethoxy)propyl]silane has a wide range of applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of various organosilicon compounds.
Biology: It can be used in the modification of biomolecules for research purposes.
Industry: Used in the production of specialty coatings, adhesives, and sealants
Mechanism of Action
The mechanism of action of dichloro-methyl-[3-(1,1,2,2-tetrafluoroethoxy)propyl]silane involves its ability to form strong bonds with various substrates. The dichloromethyl group can react with nucleophiles, while the tetrafluoroethoxy group provides stability and resistance to degradation. The compound can interact with molecular targets through covalent bonding, leading to modifications in the chemical structure of the target molecules .
Comparison with Similar Compounds
dichloro-methyl-[3-(1,1,2,2-tetrafluoroethoxy)propyl]silane can be compared with other similar compounds such as:
- Chloromethyl[3-(1,1,2,2-tetrafluoroethoxy)propyl]silane
- Dichloromethyl[3-(1,1,2,2-tetrafluoroethoxy)ethyl]silane
- Dichloromethyl[3-(1,1,2,2-tetrafluoroethoxy)butyl]silane
These compounds share similar structural features but differ in the length of the carbon chain or the presence of additional functional groups. This compound is unique due to its specific combination of functional groups, which provides distinct chemical properties and reactivity .
Properties
CAS No. |
1692-54-2 |
---|---|
Molecular Formula |
C6H10Cl2F4OSi |
Molecular Weight |
273.12 g/mol |
IUPAC Name |
dichloro-methyl-[3-(1,1,2,2-tetrafluoroethoxy)propyl]silane |
InChI |
InChI=1S/C6H10Cl2F4OSi/c1-14(7,8)4-2-3-13-6(11,12)5(9)10/h5H,2-4H2,1H3 |
InChI Key |
YDAPSIYKUYWNDG-UHFFFAOYSA-N |
SMILES |
C[Si](CCCOC(C(F)F)(F)F)(Cl)Cl |
Canonical SMILES |
C[Si](CCCOC(C(F)F)(F)F)(Cl)Cl |
1692-54-2 | |
Synonyms |
dichloromethyl[3-(1,1,2,2-tetrafluoroethoxy)propyl]silane |
Origin of Product |
United States |
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